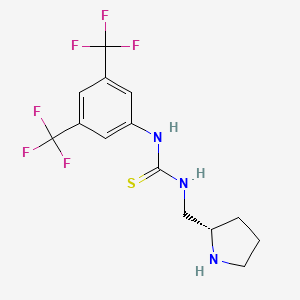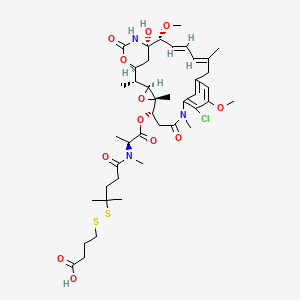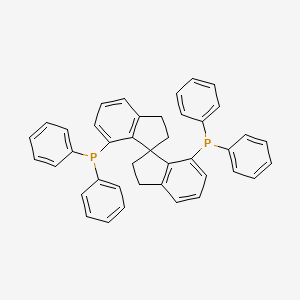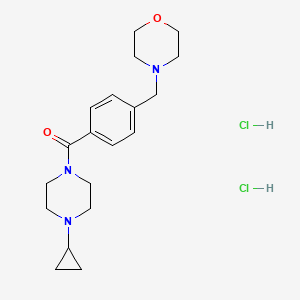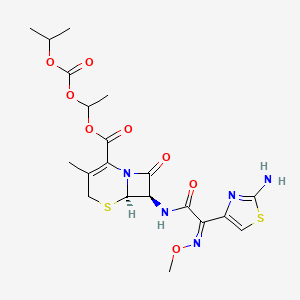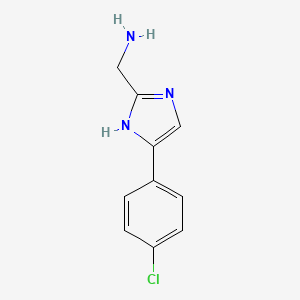
(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine
Übersicht
Beschreibung
(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine is an organic compound that belongs to the class of imidazole derivatives This compound features a chlorophenyl group attached to an imidazole ring, which is further connected to a methanamine group
Wirkmechanismus
Target of Action
The primary target of (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine is Cytochrome P450 2B6 . Cytochrome P450 2B6 is an enzyme that plays a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
It is known to interact with its target, cytochrome p450 2b6 . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of certain substances within the body.
Biochemical Pathways
Given its interaction with cytochrome p450 2b6, it is likely to influence pathways related to drug metabolism and the detoxification of harmful substances .
Result of Action
Given its interaction with Cytochrome P450 2B6, it may influence the metabolism of certain drugs and other substances, potentially altering their effects within the body .
Biochemische Analyse
Biochemical Properties
(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with other biomolecules such as receptors and transporters, affecting their function and the overall biochemical pathways they are involved in.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways that regulate cell growth and apoptosis . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, binding to an enzyme’s active site can inhibit its activity, while binding to a receptor can activate downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have minimal adverse effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical or physiological changes are observed. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can further interact with other metabolic enzymes and cofactors. The compound’s metabolism can affect the overall metabolic flux within the cell, leading to changes in the levels of specific metabolites and influencing cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biochemical and physiological effects. For instance, its accumulation in the liver can lead to significant metabolic changes and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The compound’s activity can be influenced by its localization, as it can interact with different biomolecules within these compartments, leading to specific biochemical and physiological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine typically involves the reaction of 4-chlorobenzylamine with imidazole derivatives under specific conditions. One common method includes the use of solvents like ethanol and catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)methanamine: Shares the chlorophenyl group but lacks the imidazole ring.
(4-Chlorophenyl)(phenyl)methanamine: Contains an additional phenyl group, making it structurally different.
(4-Chlorophenyl)-1H-imidazole: Similar imidazole structure but without the methanamine group
Uniqueness
(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine is unique due to the presence of both the chlorophenyl and imidazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOJFKMPPSAZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










